N-(4-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}phenyl)acetamide
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Overview
Description
N~1~-(4-{2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is a complex organic compound that features a triazine ring, a phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the formation of the triazine ring. The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and hydrazines. The phenyl group is then introduced via a substitution reaction, followed by the attachment of the acetamide moiety through an acylation reaction. The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N1-(4-{2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient mixing and heat transfer, and employing automated purification systems to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazine ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
N~1~-(4-{2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N1-(4-{2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The triazine ring and phenyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The acetamide moiety may also play a role in binding to target proteins, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
N~1~-(4-{2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE: Unique due to its specific combination of triazine, phenyl, and acetamide groups.
N~1~-(4-{2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE: derivatives: Variations in the substituents on the triazine or phenyl rings can lead to compounds with different properties and applications.
Uniqueness
The uniqueness of N1-(4-{2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C19H16N4O2S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[4-[2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C19H16N4O2S/c1-13(24)21-16-9-7-15(8-10-16)18(25)12-26-19-20-11-17(22-23-19)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,24) |
InChI Key |
KVYXNHDBLSVWHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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